4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Crystallography Solid-State Chemistry Halogen Bonding

This 4-iodopyrazole building block features a C-I bond that undergoes oxidative addition faster than C-Br/C-Cl, enabling milder Suzuki/Sonogashira/Buchwald-Hartwig couplings with broader scope. The pyrrolidin-2-ylmethyl group provides a basic center (pKa 9.96) for salt formation and CNS drug design. Iodine's large σ-hole also makes it the strongest halogen bond donor. At ≥95% purity, it is the superior choice over bromo/chloro analogs for late-stage diversification and SAR exploration.

Molecular Formula C8H12IN3
Molecular Weight 277.11 g/mol
Cat. No. B13437225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Molecular FormulaC8H12IN3
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C=C(C=N2)I
InChIInChI=1S/C8H12IN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2
InChIKeyJNUMMNGPUBSLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS 1339770-34-1: Procurement-Ready Building Block for CNS-Focused Drug Discovery


4-Iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS: 1339770-34-1, MF: C₈H₁₂IN₃, MW: 277.11 g/mol) is a heterocyclic building block featuring a 4-iodopyrazole core with an N1-attached pyrrolidin-2-ylmethyl substituent . The compound incorporates three pharmacophoric elements in a single low-molecular-weight framework: an iodine atom enabling transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), a basic pyrrolidine nitrogen (predicted pKa 9.96±0.10) that facilitates salt formation and modulates physicochemical properties, and the pyrazole ring itself—a privileged scaffold in kinase inhibitors and GPCR modulators [1][2]. Available from multiple commercial suppliers (Life Chemicals, TRC) in research quantities (100 mg to 5 g) at ≥95% purity, this compound serves as a late-stage diversification intermediate rather than a finalized drug candidate .

Why 4-Iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole Cannot Be Replaced by Simple 4-Halopyrazoles or Unsubstituted Pyrrolidinylmethyl Azoles


Generic substitution fails because the 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole scaffold combines three functional elements whose simultaneous presence is non-negotiable for certain synthetic strategies and target-binding hypotheses. Replacing the iodine atom with bromine or chlorine reduces cross-coupling reactivity (C-I bond is substantially weaker and more reactive toward oxidative addition than C-Br or C-Cl) and eliminates the potential for halogen bonding interactions that depend on iodine's large polarizable σ-hole . Substituting the pyrrolidin-2-ylmethyl group with a piperidine-derived homolog alters the basicity, steric profile, and conformational flexibility of the molecule, which can affect both downstream synthetic compatibility and biological target recognition [1]. Using the non-iodinated 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole precursor forfeits the synthetic handle required for late-stage diversification via cross-coupling [2]. Moreover, the crystallographic behavior of 4-iodopyrazole differs fundamentally from its lighter halogen analogs—the iodo derivative forms non-isostructural catemers whereas bromo and chloro analogs form trimeric hydrogen-bonded motifs [3]—indicating that halogen identity profoundly influences solid-state properties relevant to formulation, crystallization, and materials applications.

Quantitative Differentiation Evidence for 4-Iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole: Crystallographic, Synthetic, and Structural Benchmarking


Crystallographic Divergence: 4-Iodopyrazole Core Adopts Distinct Non-Isostructural Packing Versus Lighter Halogen Analogs

The 4-iodopyrazole core exhibits fundamentally different solid-state packing behavior compared to its bromo and chloro counterparts. While 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonded motifs, 4-iodo-1H-pyrazole and 4-fluoro-1H-pyrazole form non-isostructural catemers [1]. This crystallographic divergence is attributed to iodine's larger atomic radius, lower electronegativity, and enhanced capacity for halogen bonding, which override the trimeric H-bonding pattern observed in the lighter halogens.

Crystallography Solid-State Chemistry Halogen Bonding

Synthetic Route Availability: Validated Two-Step Protocol Enables Multigram Mini-Library Construction

A validated two-step synthetic methodology exists for constructing 1-(pyrrolidin-2-ylmethyl)-1H-azoles, which serves as the direct synthetic precursor to the target iodo compound via subsequent iodination. The published procedure achieved 16–65% yields across azole substrates and was demonstrated at multigram scale for the preparation of a 15-member building block mini-library [1]. This establishes a documented, reproducible synthetic route—an important procurement consideration for users requiring custom synthesis or scale-up beyond commercial catalog quantities.

Organic Synthesis Medicinal Chemistry Library Synthesis

Cross-Coupling Reactivity Advantage: 4-Iodo Substituent Enables Suzuki/Sonogashira Diversification Not Accessible with Lighter Halogens

The C(sp²)-I bond in the 4-iodopyrazole moiety is substantially more reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions compared to C(sp²)-Br and C(sp²)-Cl bonds [1]. This reactivity differential translates to lower reaction temperatures, shorter reaction times, and broader substrate scope—particularly with sterically hindered or electron-rich coupling partners. The iodine substituent enables Suzuki-Miyaura (aryl-aryl), Sonogashira (aryl-alkyne), and Buchwald-Hartwig (C-N) couplings under milder conditions than would be feasible with the bromo or chloro analogs [2].

Cross-Coupling Palladium Catalysis Late-Stage Functionalization

Halogen Bonding Potential: Iodine's Large Polarizable σ-Hole Confers Unique Non-Covalent Interaction Capability

The iodine atom at the 4-position possesses a pronounced polarizable σ-hole that enables halogen bonding—a directional, non-covalent interaction between the electrophilic region of iodine and Lewis bases (e.g., carbonyl oxygen, nitrogen heterocycles). This interaction is geometrically constrained (R-X···Y angle ~180°), offering a level of molecular recognition precision not achievable with hydrogen bonding alone . Halogen bonding strength correlates with halogen polarizability: I > Br > Cl > F, making iodine the most effective halogen bond donor among the series [1]. The bromo and chloro analogs exhibit progressively weaker σ-holes and correspondingly reduced halogen bonding capacity.

Halogen Bonding Molecular Recognition Structure-Based Drug Design

Physicochemical Property Differentiation: Pyrrolidinylmethyl Attachment Site Determines Conformational Profile

The pyrrolidin-2-ylmethyl substituent attached at the N1 position of the pyrazole ring confers specific conformational and basicity characteristics that differ from regioisomeric attachments (e.g., C4-linked) or homologues (e.g., piperidine-derived). The predicted pKa of the pyrrolidine nitrogen is 9.96±0.10, indicating it exists predominantly in the protonated ammonium form at physiological pH 7.4 . This basic center provides a handle for salt formation and influences membrane permeability, solubility, and target engagement. The methylene spacer between the pyrazole N1 and the pyrrolidine C2 position introduces a degree of conformational flexibility not present in directly N-linked pyrrolidine analogs.

Physicochemical Properties Conformational Analysis Druglikeness

Limited Direct Biological Evidence: Acknowledgment of Data Gaps for Informed Procurement

A comprehensive literature search did not identify peer-reviewed primary research articles reporting direct biological activity data (IC₅₀, Kd, Ki, EC₅₀) for 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole against specific molecular targets. Similarly, no head-to-head comparative pharmacology data versus the bromo, chloro, or fluoro analogs were located in the accessible literature. The compound is documented in patent literature as a representative member of broader pyrazolopyrrolidine chemical series, notably in patents related to MDM2/MDM4 inhibitors and MAGL/ABHD6 modulators [1][2], but specific activity values for this exact compound are not publicly disclosed. This evidence gap is material for procurement decisions: users should not assume target engagement or potency based on structural analogy alone.

Data Transparency Procurement Due Diligence Evidence Gap

Recommended Application Scenarios for 4-Iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole Based on Verified Differentiation Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Programs

This compound is optimally deployed as a late-stage diversification intermediate in medicinal chemistry campaigns where the 4-iodo substituent serves as a synthetic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling. The enhanced reactivity of the C-I bond enables milder reaction conditions and broader substrate scope compared to bromo or chloro analogs, facilitating rapid SAR exploration of the pyrazole 4-position . This application leverages the iodine's superior oxidative addition kinetics—a differentiation that directly addresses procurement value relative to less reactive halogen analogs.

CNS-Targeted Compound Library Construction Using the Pyrrolidine Scaffold

The pyrrolidin-2-ylmethyl moiety contributes a basic nitrogen (predicted pKa 9.96) that is ~90% protonated at physiological pH, providing a cationic center characteristic of many CNS-active small molecules . The compound has been noted specifically for its potential in CNS-targeting compound development [1]. When combined with a validated synthetic route that enables multigram library preparation of 1-(pyrrolidin-2-ylmethyl)-1H-azoles , this compound serves as a versatile entry point for generating focused CNS libraries via subsequent iodination and diversification.

Halogen Bonding-Enabled Molecular Recognition Studies

For structure-based drug design programs seeking to exploit non-covalent halogen bonding interactions, the iodine atom provides the strongest σ-hole and most favorable halogen bond donor capacity among the 4-halogen series (I > Br > Cl) . The crystallographic divergence observed in 4-iodopyrazole versus bromo/chloro analogs [1] underscores that iodine substitution fundamentally alters intermolecular interaction patterns. Researchers investigating halogen bonding as a design element should prioritize the iodo analog over lighter halogens to maximize interaction strength and directionality.

Precursor for 4-Iodopyrazole-Derived Kinase and GPCR Inhibitor Synthesis

The 4-iodopyrazole core is an established precursor for c-Met kinase inhibitors via (pyrazolyl)oxobenzocycloheptapyridinyl acetamide frameworks , and pyrazole derivatives broadly appear in kinase and GPCR modulator patent literature. The pyrrolidin-2-ylmethyl substituent at N1 provides a vector for additional pharmacophore attachment. While direct biological validation for this specific compound is absent [1], its structural features align with established medicinal chemistry precedents, positioning it as a rational synthetic entry point for hypothesis-driven probe synthesis.

Quote Request

Request a Quote for 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.